5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a dioxane group
Preparation Methods
The synthesis of 5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Coupling Reactions: The benzimidazole and pyrazole intermediates are then coupled using appropriate linkers and reagents to form the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using automated synthesis techniques and large-scale reactors.
Chemical Reactions Analysis
5-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions:
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties.
Biological Studies: It can be used as a probe or ligand in various biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions . The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar compounds include other benzimidazole and pyrazole derivatives, such as:
5,6-Dimethylbenzimidazole: A simpler benzimidazole derivative with known biological activity.
1H-Pyrazole-3-carboxamide: A pyrazole derivative that can serve as a building block for more complex molecules.
The uniqueness of 5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide lies in its combined structural features, which may confer unique properties and applications .
Properties
IUPAC Name |
5-[(5,6-dimethylbenzimidazol-1-yl)methyl]-N-(1,4-dioxan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-6-17-19(7-14(13)2)25(12-21-17)9-15-8-18(23-22-15)20(26)24(3)10-16-11-27-4-5-28-16/h6-8,12,16H,4-5,9-11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDZXZUVJLSIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=CC(=NN3)C(=O)N(C)CC4COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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